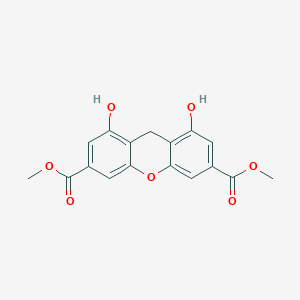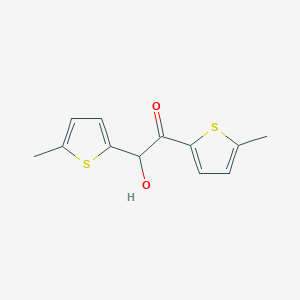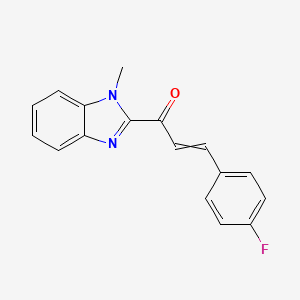![molecular formula C20H26O2Si B12528633 Ethyl{[9-(methoxymethyl)-9H-fluoren-9-yl]methoxy}dimethylsilane CAS No. 697737-83-0](/img/structure/B12528633.png)
Ethyl{[9-(methoxymethyl)-9H-fluoren-9-yl]methoxy}dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl{[9-(methoxymethyl)-9H-fluoren-9-yl]methoxy}dimethylsilane is a complex organic compound that features a fluorenyl group, a methoxymethyl group, and a dimethylsilane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl{[9-(methoxymethyl)-9H-fluoren-9-yl]methoxy}dimethylsilane typically involves the reaction of 9-(methoxymethyl)-9H-fluorene with ethyl dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
Starting Materials: 9-(methoxymethyl)-9H-fluorene and ethyl dimethylchlorosilane.
Reaction Conditions: Anhydrous conditions, typically in an inert atmosphere (e.g., nitrogen or argon).
Catalyst/Base: Triethylamine or another suitable base to neutralize the hydrochloric acid formed during the reaction.
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as distillation or chromatography may be employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl{[9-(methoxymethyl)-9H-fluoren-9-yl]methoxy}dimethylsilane can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The fluorenyl group can be reduced to form dihydrofluorene derivatives.
Substitution: The silane group can participate in substitution reactions, where the ethyl or dimethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield formaldehyde or formic acid, while reduction of the fluorenyl group can yield dihydrofluorene.
Applications De Recherche Scientifique
Ethyl{[9-(methoxymethyl)-9H-fluoren-9-yl]methoxy}dimethylsilane has several applications in scientific research:
Organic Synthesis: It can be used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structural properties make it useful in the development of novel materials, such as polymers and nanomaterials.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Mécanisme D'action
The mechanism of action of Ethyl{[9-(methoxymethyl)-9H-fluoren-9-yl]methoxy}dimethylsilane involves its interaction with various molecular targets and pathways. The fluorenyl group can participate in π-π interactions with aromatic systems, while the silane group can form strong bonds with oxygen or nitrogen-containing functional groups. These interactions can influence the compound’s reactivity and stability in different chemical environments.
Propriétés
Numéro CAS |
697737-83-0 |
|---|---|
Formule moléculaire |
C20H26O2Si |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
ethyl-[[9-(methoxymethyl)fluoren-9-yl]methoxy]-dimethylsilane |
InChI |
InChI=1S/C20H26O2Si/c1-5-23(3,4)22-15-20(14-21-2)18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13H,5,14-15H2,1-4H3 |
Clé InChI |
OORPKFOBCYWAEO-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](C)(C)OCC1(C2=CC=CC=C2C3=CC=CC=C31)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



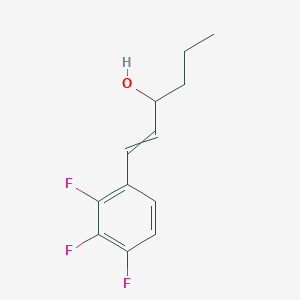
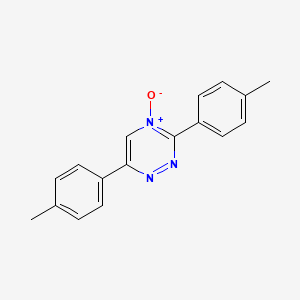
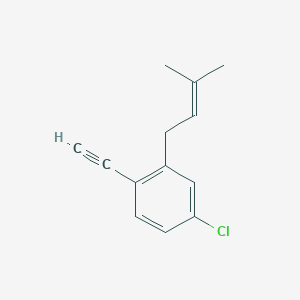
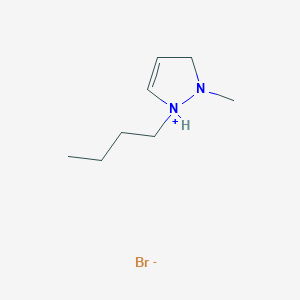
![N,N-Dibutyl[bis(dibutylamino)]methaniminium iodide](/img/structure/B12528581.png)
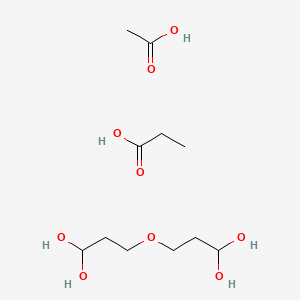
![3,4,5-Tris[(4-{[(3S)-3,7-dimethyloctyl]oxy}phenyl)methoxy]benzoic acid](/img/structure/B12528605.png)
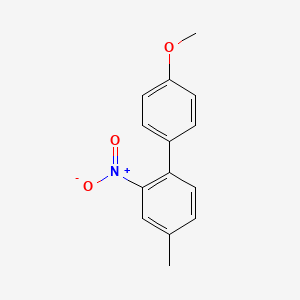
![N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide](/img/structure/B12528614.png)
